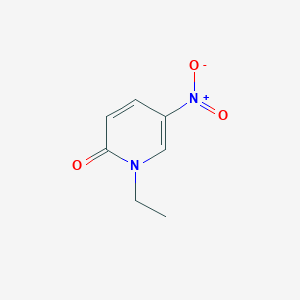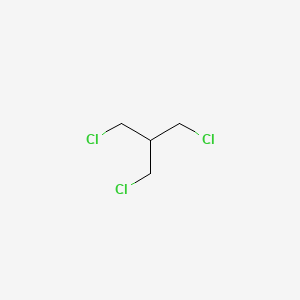
1,3-Dichloro-2-(chloromethyl)propane
Vue d'ensemble
Description
1,3-Dichloro-2-(chloromethyl)propane is a halogenated hydrocarbon . It has a molecular formula of C4H7Cl3 and an average mass of 161.457 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane backbone with two chlorine atoms substituted at the 1 and 3 positions and a chloromethyl group substituted at the 2 position .Applications De Recherche Scientifique
Environmental Pollution and Bioremediation
- 1,3-Dichloro-2-(chloromethyl)propane, as a chlorinated propane, is recognized as a significant environmental pollutant. Research by Bosma and Janssen (1998) explored the biotransformation of chlorinated propanes, including 1,3-dichloropropane, by Methylosinus trichosporium OB3b. This study highlighted the potential for using methane monooxygenase for environmental remediation of pollutants like this compound (Bosma & Janssen, 1998).
Chemical Synthesis and Molecular Structure Analysis
- Research on the molecular structure of 3-chloro-2-chloromethyl-1-propene, closely related to this compound, was conducted by Shen (1979). This study, using electron diffraction, provided detailed insights into the molecular structure, critical for understanding the chemical behavior and potential applications of such compounds (Shen, 1979).
Atmospheric Chemistry
- The atmospheric reactions of compounds like 1,3-dichloropropene, which bear structural similarities to this compound, were studied by Tuazon et al. (1984). This research is crucial in understanding the environmental impact and atmospheric lifetimes of such chlorinated compounds, contributing to environmental risk assessments (Tuazon, Atkinson, Winer, & Pitts, 1984).
Corrosion Inhibition
- Ouali et al. (2013) investigated the use of compounds including 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole], structurally related to this compound, as corrosion inhibitors for steel. This research expands the potential industrial applications of such chloromethyl compounds in protecting materials from corrosion (Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, & Nlated, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dichloro-2-(chloromethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPBQWRIKLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550376 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66703-69-3 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





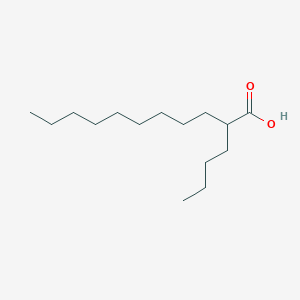
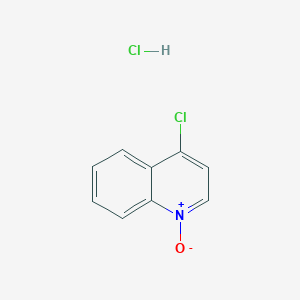

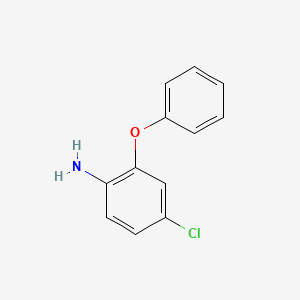


![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)
![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)



